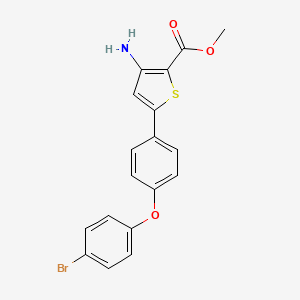
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate is a complex organic compound that belongs to the class of aminothiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including a bromophenoxy group and an aminocarboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the bromophenoxy and aminocarboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- Methyl 5-(4-(4-fluorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
- Methyl 5-(4-(4-iodophenoxy)phenyl)-3-aminothiophene-2-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The differences in these substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C18H14BrNO3S |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
methyl 3-amino-5-[4-(4-bromophenoxy)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S/c1-22-18(21)17-15(20)10-16(24-17)11-2-6-13(7-3-11)23-14-8-4-12(19)5-9-14/h2-10H,20H2,1H3 |
InChI-Schlüssel |
LJDRRZGXLFRION-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B15086844.png)

![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)
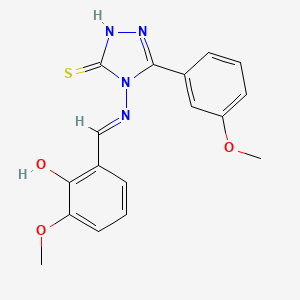
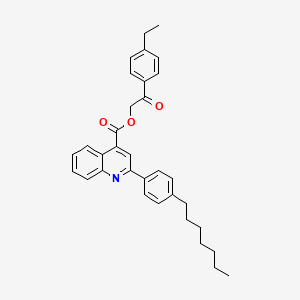
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
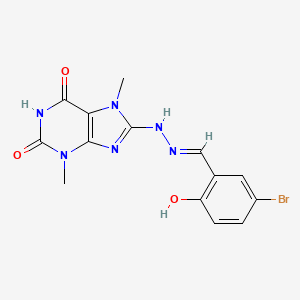
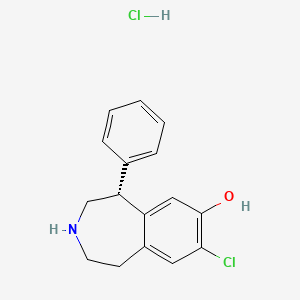
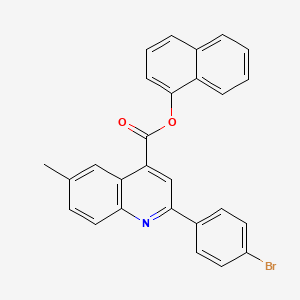
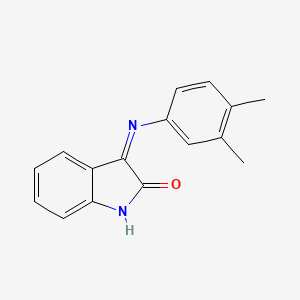
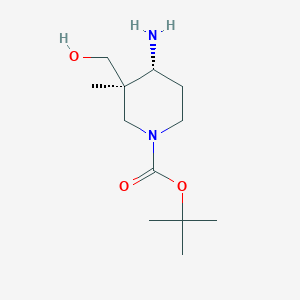
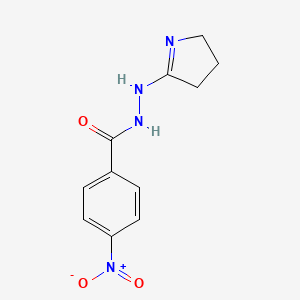
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086925.png)
